molecular formula C6H10N2O3 B1452251 Methyl (3-oxopyrazolidin-4-yl)acetate CAS No. 1114595-63-9

Methyl (3-oxopyrazolidin-4-yl)acetate

Cat. No. B1452251
M. Wt: 158.16 g/mol
InChI Key: NKBSEDDDYBSGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (3-oxopyrazolidin-4-yl)acetate” is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl (3-oxopyrazolidin-4-yl)acetate” is represented by the formula C6H10N2O3 . The compound’s structure is composed of a pyrazolidine ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, attached to an acetic acid methyl ester group .

Scientific Research Applications

Novel Building Blocks for Heterocyclic Synthesis

  • Methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal has been identified as a new building block for the construction of pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones. This compound, through reaction with methylthiocyanate C≡N bond in the presence of Ni(OAc)2, facilitates the synthesis of these heterocycles, which are of interest in the development of pharmaceuticals and agrochemicals (Prezent et al., 2016).

Characterization and Molecular Modeling

  • Detailed experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (NBO, NLO, local & global chemical activity) studies have been conducted on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. These studies provide insights into the chemical and molecular properties, including the electrophilic and nucleophilic nature of the compound, which is valuable for the design of new materials and pharmaceuticals (Gültekin et al., 2020).

Antimicrobial and Antioxidant Activities

  • Synthesis of benzoxazinyl pyrazolone arylidenes, derived from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate, has shown potent antimicrobial and antioxidant activities. These derivatives offer potential for the development of new antimicrobial agents (Sonia et al., 2013).

properties

IUPAC Name

methyl 2-(3-oxopyrazolidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-5(9)2-4-3-7-8-6(4)10/h4,7H,2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBSEDDDYBSGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-oxopyrazolidin-4-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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